molecular formula C20H17ClFN3O3 B2852810 N1-(3-chloro-4-fluorophenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide CAS No. 898423-30-8

N1-(3-chloro-4-fluorophenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide

Cat. No. B2852810
CAS RN: 898423-30-8
M. Wt: 401.82
InChI Key: MJFPRGRSZUJLGU-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a chloro-fluorophenyl group, an oxalamide group, and a hexahydropyridoquinoline group. These groups are common in many pharmaceuticals and could potentially have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like NMR spectroscopy and X-ray crystallography are often used to determine the structure of complex organic compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the chloro-fluorophenyl group might undergo electrophilic aromatic substitution, while the oxalamide group might participate in condensation or hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like oxalamide could make the compound soluble in polar solvents .

Scientific Research Applications

Microwave Assisted Synergetics and Antibacterial Activity

A study by Kidwai et al. (2000) on the microwave-assisted stereoselective synthesis of new fluoroquinolinyl-β-lactam derivatives, closely related to the chemical structure , demonstrated the efficiency of microwave irradiation in reducing reaction times and improving yields. These compounds were found to possess antibacterial activity comparable to or superior to ampicillin against various bacterial strains, showcasing potential applications in developing antibacterial agents (Kidwai et al., 2000).

Theoretical Characterization of Organic Salts

Faizi et al. (2018) characterized organic salts derived from quinoxalines, highlighting their versatile pharmacological applications. Their research provides insight into the structural and electronic properties of these compounds, suggesting potential uses in drug development and other pharmaceutical applications (Faizi et al., 2018).

Fluorescent Pyrido[1,2-a]quinoxalin-11-ium Derivatives

Koner and Ray (2008) synthesized a new fluorescent pyrido[1,2-a]quinoxalin-11-ium derivative with potential applications as drugs or fluorophores. Their work contributes to the understanding of quinoxalines' role in medical imaging and diagnostic procedures (Koner & Ray, 2008).

Fluorescence Chemosensors for Zn2+ Detection

Kim et al. (2016) developed a "off-on fluorescence type" chemosensor based on quinoline for Zn2+ detection in aqueous media. This research highlights the potential use of similar compounds in environmental monitoring and biological studies, especially in detecting and quantifying Zn2+ in water samples and biological systems (Kim et al., 2016).

Antagonistic and Agonistic Activity through GABAA/Benzodiazepine Receptor

Research by Tenbrink et al. (1994) on imidazo[1,5-a]quinoxaline amides and carbamates revealed these compounds' ability to bind with high affinity to the GABAA/benzodiazepine receptor, showing a range of intrinsic efficacies. This indicates the potential application of structurally related compounds in neurological research and drug development for targeting GABAA receptors (Tenbrink et al., 1994).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the target molecules in the body. Without specific information, it’s difficult to predict the exact mechanism of action .

Future Directions

Future research on this compound could involve studying its synthesis, structure, reactivity, and biological activity. It could also involve developing new methods to synthesize the compound or new derivatives with improved properties .

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O3/c21-15-10-13(4-5-16(15)22)23-19(27)20(28)24-14-8-11-2-1-7-25-17(26)6-3-12(9-14)18(11)25/h4-5,8-10H,1-3,6-7H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFPRGRSZUJLGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NC4=CC(=C(C=C4)F)Cl)CCC(=O)N3C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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